Product packaging for 2-Phenyl(2-~13~C)ethan-1-amine(Cat. No.:CAS No. 287100-58-7)

2-Phenyl(2-~13~C)ethan-1-amine

Cat. No.: B3423175
CAS No.: 287100-58-7
M. Wt: 121.18 g/mol
InChI Key: BHHGXPLMPWCGHP-UHFFFAOYSA-N
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Description

2-Phenyl(2-~13~C)ethan-1-amine is a stable isotope-labeled analog of phenylethylamine (PEA), a compound of significant interest in neurochemistry and food science. The incorporation of a carbon-13 atom at the 2-position of the ethanamine sidechain provides a valuable internal standard for quantitative mass spectrometric analysis, enabling precise tracking and measurement of the compound in complex biological matrices. Researchers utilize this labeled compound in tracer studies to investigate the biosynthesis, metabolic fate, and pharmacokinetic profile of endogenous phenylethylamine. Phenylethylamine is known to act as a central nervous system stimulant and an agonist at the trace amine-associated receptor 1 (TAAR1) . It is biosynthesized in mammals from the amino acid phenylalanine via enzymatic decarboxylation and is rapidly metabolized by monoamine oxidase-B (MAO-B) into phenylacetic acid . The presence of the carbon-13 label allows for the detailed elucidation of these metabolic pathways without interference from endogenous compounds. This makes this compound an essential tool for advanced research in neurochemistry, the study of metabolic disorders, and the development of analytical methods for trace amine detection. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N B3423175 2-Phenyl(2-~13~C)ethan-1-amine CAS No. 287100-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl(213C)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-PTQBSOBMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[13CH2]CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745688
Record name 2-Phenyl(2-~13~C)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287100-58-7
Record name 2-Phenyl(2-~13~C)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287100-58-7
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Synthetic Methodologies for 2 Phenyl 2 13c Ethan 1 Amine and Analogous Isotopologues

Strategies for Regiospecific Carbon-13 Incorporation at the C-2 Position

Achieving regiospecific labeling at the C-2 position of phenethylamine (B48288) requires careful selection of ¹³C-labeled precursors and synthetic routes that ensure the isotope is introduced at the desired carbon atom without scrambling.

The foundation of any isotopic labeling synthesis is the availability of a suitable enriched precursor. The choice of precursor depends on the intended synthetic route and the desired labeling position. For C-2 labeling of 2-phenylethan-1-amine, precursors must provide the benzylic carbon.

Simple, commercially available ¹³C sources are the typical starting points for building more complex synthons. These primary sources are converted into versatile intermediates for organic synthesis.

Interactive Data Table: Common ¹³C-Labeled Precursors and Their Synthetic Utility

Primary ¹³C SourceDerived Synthon for C-2 LabelingTypical Application
[¹³C]Carbon Dioxide (¹³CO₂)[¹³C]Benzoic Acid derivativesGrignard carboxylation of phenylmagnesium bromide with ¹³CO₂ followed by reduction to the corresponding labeled benzaldehyde (B42025) or benzyl (B1604629) alcohol.
[¹³C]Potassium Cyanide (K¹³CN)[¹³C]Benzyl CyanideNucleophilic substitution of a benzyl halide with K¹³CN. The resulting nitrile is a direct precursor to the phenethylamine skeleton.
[¹³C]Nitromethane (¹³CH₃NO₂)[¹³C]NitromethaneUsed in Henry (nitroaldol) reactions with benzaldehyde. The labeled nitromethane (B149229) provides the C-1 carbon of the final amine. To label the C-2 position, a labeled benzaldehyde would be required.
[¹³C]Benzene[1-¹³C]BenzaldehydeFriedel-Crafts acylation followed by transformations to introduce the labeled aldehyde functional group.

The synthesis of precursors for phenethylamine derivatives often starts from broadly labeled materials like [¹³C₆]-Phenol, which serves as an excellent starting material for creating a variety of narcotic substances in the phenethylamine class with full aromatic ring labeling. nih.govresearchgate.net While this provides a uniformly labeled aromatic ring, specific C-2 labeling requires a different strategy focusing on single-carbon synthons.

With an appropriate ¹³C-labeled precursor in hand, several established synthetic pathways can be adapted to produce 2-Phenyl(2-¹³C)ethan-1-amine.

Route 1: From [¹³C]Benzyl Cyanide A reliable method involves the nucleophilic substitution of a benzyl halide with [¹³C]potassium cyanide. The resulting [¹³C]benzyl cyanide (phenyl[¹³C]acetonitrile) has the ¹³C label precisely at the benzylic position. Subsequent reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the target compound, 2-Phenyl(2-¹³C)ethan-1-amine.

Route 2: From [carboxyl-¹³C]Phenylacetic Acid Another viable pathway begins with [carboxyl-¹³C]phenylacetic acid. This precursor can be converted to the corresponding amide, which is then subjected to a Hofmann rearrangement to yield the amine. Alternatively, the carboxylic acid can be reduced to the corresponding alcohol, converted to a halide, and then to an azide, followed by reduction to the amine. A more direct approach involves the reduction of the carboxylic acid to 2-phenyl(2-¹³C)ethan-1-ol, followed by conversion to the amine.

Interactive Data Table: Comparison of Synthetic Routes for C-2 Labeling

Synthetic RouteKey ¹³C-Labeled IntermediateKey TransformationAdvantagesDisadvantages
Nitrile Reduction[¹³C]Benzyl CyanideReduction of nitrile (e.g., LiAlH₄)High efficiency, direct, commercially available K¹³CN.Toxicity of cyanide reagents.
From Phenylacetic Acid[carboxyl-¹³C]Phenylacetic AcidAmide formation followed by Hofmann rearrangement or direct reduction pathways.Avoids use of free cyanide in later stages.Can involve multiple steps with potential for yield loss.

General Synthetic Approaches for Carbon-13 Labeled Phenethylamine Derivatives

The synthesis of labeled phenethylamines is not limited to a single isotopologue. Broader strategies are employed to create a range of labeled derivatives for diverse research applications.

A common strategy involves using a starting material where multiple positions are already labeled. For instance, the synthesis of ten different [¹³C₆]-labeled phenethylamine derivatives, including amphetamine and methamphetamine, was successfully undertaken using [¹³C₆]-Phenol as the core starting material. nih.govresearchgate.net This approach is highly efficient for producing analogues with a fully labeled aromatic ring, which are invaluable as internal standards in forensic and clinical analysis to minimize ion suppression effects in LC-MS/MS analyses. researchgate.net The synthetic pathways from such precursors involve standard organic transformations like nitration, reduction, and alkylation to build the desired side chain and functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and are well-suited for constructing the carbon skeleton of complex molecules, including labeled phenethylamines. wikipedia.org The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is particularly notable. wikipedia.orglibretexts.org

The catalytic cycle of the Stille reaction involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic electrophile (R'-X).

Transmetalation: The organostannane (R''-SnR₃) transfers its organic group (R'') to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (R' and R'') are coupled, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.org

A developed Stille-type coupling was instrumental in an efficient synthesis of 3,4-methylenedioxy and 4-methoxy substituted [¹³C₆]-phenethylamine derivatives. nih.govresearchgate.net This demonstrates the reaction's tolerance for various functional groups and its utility in the late-stage modification of complex, isotopically labeled scaffolds.

Interactive Data Table: Key Features of Stille Coupling in Isotope Labeling

FeatureDescriptionRelevance to Labeled Synthesis
VersatilityCouples a wide range of sp² and some sp³ hybridized carbons. Electrophiles can be halides or triflates. libretexts.orgAllows for the construction of diverse phenethylamine backbones and the introduction of various substituents onto the labeled aromatic ring.
Functional Group ToleranceThe reaction conditions are generally mild and compatible with many functional groups. Crucial for multi-step syntheses where protecting groups would add complexity and reduce overall yield of the valuable labeled material.
Reagent StabilityOrganostannanes are generally stable to air and moisture. wikipedia.orgSimplifies handling and storage of reagents, which is beneficial when working with expensive isotopically enriched materials.

Many phenethylamine derivatives are chiral and exhibit stereospecific biological activity. Therefore, the synthesis of enantiomerically pure labeled analogues is often required. Asymmetric synthesis can be integrated into the labeling process to control the stereochemistry.

Methods for achieving enantioselectivity include:

Enzymatic Catalysis: Biocatalysis, particularly through the use of transaminases, offers a green and highly selective method for synthesizing chiral amines from prochiral ketones. mdpi.com A labeled prochiral ketone could be stereoselectively aminated to produce a single enantiomer of the labeled phenethylamine.

Chiral Auxiliaries: A chiral auxiliary can be attached to a labeled precursor, directing a subsequent reaction to proceed stereoselectively. The auxiliary is then removed to yield the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids, can be used to catalyze reactions like asymmetric epoxidation or alkylation on a substrate that already contains the isotopic label, thereby introducing chirality with high enantioselectivity. mdpi.com

Recent research has even demonstrated the synthesis of chiral molecules where the chirality arises solely from the asymmetrical distribution of ¹²C/¹³C isotopes, highlighting the advanced state of asymmetric synthesis in the context of isotopic labeling. nih.gov

Purification and Isotopic Enrichment Verification Protocols in Synthesis

Following the synthesis of 2-Phenyl(2-13C)ethan-1-amine, rigorous purification and subsequent verification of isotopic incorporation are critical steps to ensure the final product's chemical purity and isotopic integrity. These protocols are essential for applications where precise knowledge of the isotopic label's position and enrichment is paramount, such as in metabolic studies, pharmacokinetic research, and as internal standards for quantitative mass spectrometry. nih.gov

Purification Protocols

The purification of 2-Phenyl(2-13C)ethan-1-amine, like its unlabeled analogue, often involves a multi-step approach combining chemical and chromatographic techniques to remove unreacted starting materials, catalysts, and side products.

Salt Formation and Crystallization: A common and effective method for purifying phenylethylamines is through the formation of acid salts. designer-drug.comorgsyn.org Reacting the crude amine product with an acid, such as oxalic acid or tartaric acid, in a suitable solvent leads to the precipitation of the corresponding ammonium (B1175870) salt. designer-drug.comerowid.org This salt can then be purified through recrystallization. orgsyn.org By systematically recrystallizing the salt from an appropriate solvent system, impurities are left behind in the mother liquor. orgsyn.org Once the desired purity is achieved, the free amine is liberated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by extraction into an organic solvent like ether or benzene (B151609). designer-drug.comorgsyn.org Final purification is typically achieved by distillation of the solvent. erowid.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental in achieving high purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used technique for the purification of amines. researchgate.net The crude product can be passed through a column, such as a C18 column, using a mobile phase typically consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov The separation is based on the differential partitioning of the compound and impurities between the stationary and mobile phases. Solid-phase extraction (SPE) may be employed as a preliminary clean-up step before HPLC to remove major contaminants. researchgate.net

Gas Chromatography (GC): Due to the polar and active nature of amines, which can lead to poor peak shape and column adsorption, specialized GC techniques are required. labrulez.com The use of base-deactivated columns is crucial to prevent peak tailing. labrulez.com Packed columns with materials like Tenax-GC or specific capillary columns are often employed. bre.com To improve volatility and chromatographic performance, the amine may be converted into a less polar derivative (e.g., through acylation or silylation) before analysis. researchgate.net

Interactive Data Table: Purification Parameters for Amine Compounds

Click to view purification parameters
TechniqueMethod DetailsPurposeReference
Crystallization Formation of acid oxalate (B1200264) salt by reacting the amine with oxalic acid in hot water, followed by cooling to induce crystallization.Isolation and purification of the amine from reaction byproducts. designer-drug.comorgsyn.org
Extraction Liberation of the free amine from its salt using NaOH or KOH, followed by extraction with an organic solvent (e.g., ether, benzene).To recover the purified free base amine after salt purification. designer-drug.comerowid.org
Distillation Distillation of the solvent after extraction to isolate the pure amine product.Final purification step to remove the extraction solvent. erowid.org
HPLC Reversed-phase chromatography on a C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., acetate (B1210297) or formic acid).High-resolution separation of the target compound from impurities. researchgate.netnih.gov
GC Analysis on base-deactivated packed or capillary columns to prevent peak tailing. Derivatization may be used to increase volatility.Purity assessment and separation of volatile amines and related substances. labrulez.comresearchgate.net

Isotopic Enrichment Verification Protocols

Verifying the successful and specific incorporation of the 13C isotope at the C2 position is accomplished using high-resolution analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS): MS is a definitive tool for confirming isotopic labeling. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly effective, as it can distinguish between the mass of the unlabeled compound (C_8H_11N) and the 13C-labeled isotopologue (C_7_13CH_11N) due to the precise mass difference. nih.govresearchgate.net By comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled species, the percentage of isotopic enrichment can be accurately calculated. nih.gov MS is often coupled with a chromatographic inlet like GC or LC (GC-MS or LC-MS/MS), which separates the analyte from the sample matrix before detection, ensuring that the measured isotopic ratio is accurate for the compound of interest. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides unambiguous information about the molecular structure and the exact position of the isotopic label. uobasrah.edu.iq

13C-NMR: In a 13C-NMR spectrum, the signal corresponding to the enriched carbon atom (C2) will be significantly enhanced compared to the signals of the other carbon atoms at natural abundance (approximately 1.1%). This direct observation confirms the presence and location of the label. nih.gov

1H-NMR: The incorporation of a 13C atom induces spin-spin coupling (1JCH and 2JCH) with adjacent protons. In the 1H-NMR spectrum of 2-Phenyl(2-13C)ethan-1-amine, the signal for the proton attached to the labeled C2 carbon will appear as a doublet, and the protons on the C1 carbon will also show additional coupling to the 13C nucleus. The presence of these specific coupling patterns confirms the label's position.

Interactive Data Table: Isotopic Enrichment Verification Techniques

Click to view verification parameters
TechniquePrinciple of VerificationInformation ObtainedReference
Mass Spectrometry (MS) Differentiates between labeled and unlabeled molecules based on their mass-to-charge ratio. HRMS provides exact mass measurements.Confirms the mass increase due to 13C incorporation and allows for the calculation of isotopic enrichment percentage. nih.govresearchgate.net
13C-NMR Spectroscopy Direct detection of the 13C nucleus. The signal for the labeled carbon is highly enhanced relative to natural abundance signals.Unambiguously confirms the position of the 13C label within the molecule. nih.gov
1H-NMR Spectroscopy Observation of 13C-1H spin-spin coupling, which splits the signals of protons attached to or near the labeled carbon.Confirms the location of the 13C label through specific coupling patterns with adjacent protons. uobasrah.edu.iq
GC-MS / LC-MS Combines chromatographic separation with mass analysis.Provides isotopic enrichment data for a chromatographically pure compound. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Phenyl 2 13c Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a premier, non-destructive technique for determining molecular structure. For isotopically labeled compounds, it serves the dual purpose of structural elucidation and verification of the isotopic label's position and enrichment.

Carbon-13 NMR for Positional Isotope Verification and Structural Assignment

Carbon-13 (¹³C) NMR spectroscopy directly observes the carbon backbone of a molecule. In an unlabeled molecule, ¹³C signals are observed due to the natural abundance of the ¹³C isotope, which is approximately 1.1%. In 2-Phenyl(2-¹³C)ethan-1-amine, the carbon atom at the C2 position (benzylic carbon) is enriched with ¹³C, leading to a dramatic and specific increase in the signal intensity for this position.

Carbon PositionUnlabeled 2-Phenylethan-1-amine (Expected δ ppm)2-Phenyl(2-¹³C)ethan-1-amine (Observed δ ppm)Signal Intensity Change
C1 (-CH₂-N)~45.5~45.5Natural Abundance
C2 (-¹³CH₂-Ph)~40.0~40.0Highly Enhanced
C-ipso (Phenyl)~139.5~139.5Natural Abundance
C-ortho (Phenyl)~129.0~129.0Natural Abundance
C-meta (Phenyl)~128.8~128.8Natural Abundance
C-para (Phenyl)~126.7~126.7Natural Abundance

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Carbon-Carbon and Carbon-Proton Connectivity Elucidation with Labeled Carbons

Two-dimensional (2D) NMR experiments provide powerful tools for establishing atomic connectivity. For 2-Phenyl(2-¹³C)ethan-1-amine, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are particularly insightful. columbia.edunih.gov

HSQC: This experiment correlates the chemical shifts of protons with their directly attached carbons. diva-portal.org In the HSQC spectrum of 2-Phenyl(2-¹³C)ethan-1-amine, a very intense cross-peak will appear connecting the ¹H signal of the benzylic protons (H2) to the ¹³C signal of the labeled C2 carbon. This provides unequivocal confirmation that the label is at the C2 position.

ExperimentCorrelating Protons (¹H)Correlated Labeled Carbon (¹³C)Significance
HSQCH2 Protons (~2.8 ppm)C2 Carbon (~40.0 ppm)Confirms direct H-C bond at the labeled site (¹JCH).
HMBCH1 Protons (~3.0 ppm)C2 Carbon (~40.0 ppm)Establishes the C1-C2 bond connectivity (²JCH).
Phenyl ortho-Protons (~7.3 ppm)C2 Carbon (~40.0 ppm)Establishes the Phenyl-C2 bond connectivity (²JCH).

Quantitative NMR Applications in Isotopic Purity Determination

Quantitative NMR (qNMR) can be used to determine the isotopic enrichment or purity of the labeled compound. omicronbio.comox.ac.uk This is achieved by acquiring a ¹³C NMR spectrum under specific conditions that ensure the signal integral is directly proportional to the number of nuclei. Key parameters include:

Long Relaxation Delay (d1): A sufficient delay between pulses (typically 5-7 times the longest T₁ relaxation time) is crucial for the complete relaxation of all carbon nuclei, ensuring that signal intensities are not skewed.

Inverse-Gated Decoupling: This technique decouples protons during signal acquisition only, which sharpens carbon signals into singlets without causing the Nuclear Overhauser Effect (NOE). The NOE can otherwise lead to an unpredictable and non-uniform enhancement of signals, making quantification inaccurate.

Isotopic purity is calculated by comparing the integral of the enhanced C2 signal to the average integral of the natural abundance signals from the other carbons in the molecule or to a known internal standard. For a compound with high enrichment, the C2 signal will be orders of magnitude larger than the others.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions and is essential for confirming the molecular weight of isotopically labeled compounds and analyzing them in complex mixtures.

High-Resolution Mass Spectrometry for Isotopic Mass Confirmation

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically <5 ppm), allowing for the differentiation of compounds with the same nominal mass but different elemental compositions. nih.govescholarship.org For 2-Phenyl(2-¹³C)ethan-1-amine, HRMS confirms the incorporation of a single ¹³C atom by measuring a molecular weight that is approximately 1.00335 Da (the mass difference between ¹³C and ¹²C) greater than the unlabeled compound. This precise mass measurement validates the successful synthesis of the desired isotopologue. nih.gov

CompoundMolecular FormulaCalculated Exact Mass (M)Calculated Exact Mass ([M+H]⁺)
2-Phenylethan-1-amineC₈H₁₁N121.08915 Da122.09698 Da
2-Phenyl(2-¹³C)ethan-1-amineC₇¹³CH₁₁N122.09250 Da123.10033 Da

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis of Labeled Compounds

Hyphenated chromatographic and mass spectrometric techniques are vital for the separation and specific detection of labeled compounds, particularly in complex biological or environmental matrices. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds. umich.edu The sample is vaporized and separated on a GC column before entering the mass spectrometer. The mass spectrum of the ¹³C-labeled compound will show a molecular ion peak (and fragment ions containing the label) shifted by +1 m/z unit compared to the unlabeled standard. The primary fragment from phenylethylamines results from cleavage of the Cα-Cβ bond (the bond between C1 and C2), producing a characteristic iminium ion. For the C2-labeled compound, the other fragment (the benzyl (B1604629) portion) would retain the label. researchgate.netresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for non-volatile compounds in complex mixtures. nih.govacs.org The compound is first separated by LC. In the mass spectrometer, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as Selected Reaction Monitoring (SRM), is highly specific. For 2-Phenyl(2-¹³C)ethan-1-amine, the [M+H]⁺ ion at m/z 123.1 would be selected. Fragmentation would lead to product ions, and any fragment containing the ¹³C label would be shifted by +1 mass unit. This mass shift is a definitive signature of the labeled compound, enabling its precise quantification and tracing even at very low concentrations. nih.gov

CompoundParent Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Fragment Identity
Unlabeled122.1105.1[C₈H₉]⁺ (loss of NH₃)
91.1[C₇H₇]⁺ (tropylium ion)
30.0[CH₄N]⁺ (iminium ion)
¹³C-Labeled123.1106.1[C₇¹³CH₉]⁺ (loss of NH₃)
92.1[C₆¹³CH₇]⁺ (labeled tropylium (B1234903) ion)
30.0[CH₄N]⁺ (iminium ion)

Isotope Dilution Mass Spectrometry (IDMS) in Analytical Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for the quantification of compounds. It utilizes an isotopically labeled version of the analyte as an internal standard. In the analysis of phenethylamine (B48288) and its derivatives, 2-Phenyl(2-13C)ethan-1-amine serves as an ideal internal standard.

The core principle of IDMS lies in the addition of a known amount of the isotopically labeled standard to the sample. The labeled compound is chemically identical to the analyte but has a different mass due to the isotopic enrichment. This mass difference allows for their distinct detection by a mass spectrometer. The ratio of the signal from the analyte to that of the isotopically labeled standard is used to calculate the concentration of the analyte with high precision and accuracy, as this ratio is unaffected by variations in sample preparation and instrument response.

In the mass spectrum of a sample containing both unlabeled phenethylamine and 2-Phenyl(2-13C)ethan-1-amine, the molecular ion peak for the unlabeled compound will appear at its nominal mass, while the molecular ion for the labeled compound will be observed at a mass one unit higher due to the presence of the ¹³C isotope at the C2 position. This predictable mass shift allows for clear differentiation and quantification.

Table 1: Expected Mass Spectrometric Data

Compound Molecular Formula Molar Mass ( g/mol ) Expected [M+H]⁺ (m/z)
Phenethylamine C₈H₁₁N 121.18 122.10

Note: The data in this table is based on the chemical structures and isotopic compositions.

Ancillary Spectroscopic Methods for Functional Group Characterization

Beyond mass spectrometry, several other spectroscopic techniques are employed to confirm the structural integrity and identify the functional groups of 2-Phenyl(2-13C)ethan-1-amine.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. The primary amine group (-NH₂) in 2-Phenyl(2-13C)ethan-1-amine gives rise to characteristic absorption bands. Primary amines typically show a pair of N-H stretching bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations libretexts.orgpressbooks.pubopenstax.org. Additionally, an N-H bending (scissoring) vibration is expected to appear in the range of 1590-1650 cm⁻¹ spectroscopyonline.com. The aromatic C-H stretching vibrations of the phenyl group are anticipated around 3000-3100 cm⁻¹, and the C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of 2-Phenyl(2-13C)ethan-1-amine would show characteristic signals for the protons of the phenyl and ethyl groups. The protons on the phenyl ring would appear in the aromatic region (typically δ 7.2-7.4 ppm). The protons of the ethylamine (B1201723) moiety would appear as multiplets in the upfield region. The N-H protons of the primary amine often appear as a broad singlet and its chemical shift can vary pressbooks.pubopenstax.org.

In ¹³C NMR spectroscopy, the presence of the ¹³C label at the C2 position would result in a strong signal for this carbon. The chemical shift of this carbon would be influenced by the adjacent phenyl and amino groups. The other carbon atoms in the molecule would also give rise to distinct signals, providing a complete carbon skeleton map.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 2-Phenyl(2-13C)ethan-1-amine is expected to be dominated by the absorption of the phenyl group. Phenethylamine, the unlabeled analog, exhibits characteristic absorption peaks in aqueous solution at approximately 210 nm and 258 nm researchgate.netnih.gov. These absorptions are attributed to the π → π* electronic transitions within the benzene (B151609) ring. The isotopic labeling at the C2 position is not expected to significantly alter the UV-Vis absorption spectrum.

Table 2: Summary of Ancillary Spectroscopic Data for Functional Group Characterization

Spectroscopic Method Functional Group Expected Absorption/Signal Range
Infrared (IR) -NH₂ (stretch) 3300-3500 cm⁻¹ (two bands) libretexts.orgpressbooks.pubopenstax.org
-NH₂ (bend) 1590-1650 cm⁻¹ spectroscopyonline.com
Aromatic C-H (stretch) 3000-3100 cm⁻¹
Aromatic C=C (stretch) 1450-1600 cm⁻¹
¹H NMR Aromatic H δ 7.2-7.4 ppm
-CH₂-CH₂-NH₂ Multiplets in the upfield region
-NH₂ Broad singlet, variable shift pressbooks.pubopenstax.org

Note: The data in this table is based on typical values for the respective functional groups and the unlabeled analog, phenethylamine.

Applications of 2 Phenyl 2 13c Ethan 1 Amine As an Isotopic Probe in Academic Research

Mechanistic Studies in Organic and Bioorganic Chemistry

In the realm of organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events that constitute a reaction mechanism is a primary objective. Isotopic labeling is a cornerstone of such investigations.

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energy between bonds involving light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break. baranlab.org Consequently, if the bond to the isotopically labeled atom is broken or significantly altered in the rate-determining step of a reaction, a measurable change in the reaction rate will be observed. princeton.edu

For 2-Phenyl(2-¹³C)ethan-1-amine, the ¹³C label is at the C-H bond adjacent to the phenyl ring. In reactions involving the cleavage of this specific C-H or C-C bond, a ¹³C KIE can be observed. For instance, in enzyme-catalyzed oxidation of the amine, flavoproteins may facilitate the removal of a hydrogen atom from this carbon. nih.gov By comparing the reaction rate of the ¹³C-labeled compound to its unlabeled counterpart, researchers can determine if this C-H bond cleavage is part of the slowest, rate-limiting step. princeton.edu A KIE value (k₁₂/k₁₃) significantly greater than 1.0 indicates that the C-C or C-H bond at the labeled position is indeed being broken in the rate-determining step. wikipedia.orgbaranlab.org This data is crucial for distinguishing between proposed mechanistic pathways, such as concerted versus stepwise processes. nih.gov

Isotopic PairRelative Mass ChangeTypical Primary KIE (klight/kheavy)Implication
¹H vs ²H (Deuterium)~100%6 - 10Significant rate change; widely used for studying C-H bond cleavage. wikipedia.org
¹²C vs ¹³C~8%1.02 - 1.05Smaller, but measurable effect; provides key data on transition state structure. wikipedia.orgbaranlab.orgnih.gov

Intramolecular Rearrangement and Bond Cleavage Pathway Investigations

Many complex organic reactions involve intramolecular rearrangements, where the carbon skeleton of a molecule is reorganized. Determining the exact pathway of such rearrangements can be challenging. 2-Phenyl(2-¹³C)ethan-1-amine can act as a tracer to map these transformations.

For example, if a reaction is hypothesized to proceed via a pathway that involves the cleavage of the bond between the two ethylamine (B1201723) carbons (C1 and C2), the fate of the ¹³C label provides definitive proof. After the reaction, the products are analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). If the ¹³C label is found in a separate fragment from the nitrogen-containing portion of the molecule, it confirms that C-C bond cleavage occurred. Conversely, if the label remains within the same fragment as the amine group, it rules out that specific cleavage pathway. This method has been instrumental in understanding complex biosynthetic pathways, such as those involving pinacol-type rearrangements or oxidative C-C bond cleavage. nih.gov

Tracing Carbon Atom Fate in Complex Chemical Transformations

Beyond rearrangements, isotopic labeling allows chemists to trace the fate of a specific carbon atom through a multi-step synthesis or a complex transformation. When 2-Phenyl(2-¹³C)ethan-1-amine is used as a starting material, the ¹³C atom acts as a beacon. By analyzing the final product(s), the precise location of the ¹³C can be determined. This information is invaluable for confirming that a transformation proceeded as expected or for revealing unexpected side reactions or pathways. This "carbon tracing" is a fundamental tool for verifying reaction mechanisms and ensuring the structural integrity of a synthetic product.

Biochemical Pathway Elucidation and Metabolic Flux Analysis

In biochemistry and systems biology, understanding how cells build, break down, and convert molecules is fundamental. ¹³C-labeled compounds are essential tools for mapping these metabolic networks. frontiersin.org13cflux.net

Tracing Phenethylamine (B48288) Metabolism and Catabolism in Biological Systems

Phenethylamine is an endogenous amine that undergoes metabolic breakdown (catabolism) in biological systems. nih.gov A primary pathway involves its oxidation by monoamine oxidase (MAO) enzymes to form phenylacetaldehyde (B1677652). This intermediate is then further oxidized by aldehyde dehydrogenase to yield phenylacetic acid, which is eventually excreted.

By introducing 2-Phenyl(2-¹³C)ethan-1-amine into a biological system (e.g., cell culture or a whole organism), researchers can trace this entire pathway with high precision. researchgate.net Samples taken over time can be analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry) to detect the labeled metabolites. The appearance of the ¹³C label first in phenylacetaldehyde and subsequently in phenylacetic acid provides direct evidence for this metabolic sequence and allows for the quantification of the rate of conversion, a technique known as metabolic flux analysis. frontiersin.org13cflux.net This approach is critical for understanding how the body processes both endogenous and exogenous phenethylamines.

CompoundEnzymeProductRole in Pathway
2-Phenyl(2-¹³C)ethan-1-amineMonoamine Oxidase (MAO)(2-¹³C)PhenylacetaldehydeInitial oxidative deamination step.
(2-¹³C)PhenylacetaldehydeAldehyde Dehydrogenase (ALDH)(2-¹³C)Phenylacetic acidSecond oxidation step leading to the final major metabolite.

Investigation of Biosynthetic Pathways for Natural Products

Phenethylamine and its derivatives serve as foundational building blocks in the biosynthesis of a vast array of natural products, particularly alkaloids in plants and fungi. wikipedia.org For example, the phenethylamine backbone is incorporated into complex molecules like mescaline and various isoquinoline (B145761) alkaloids. Elucidating the exact steps of how a simple precursor is transformed into a complex natural product is a significant challenge in biochemistry.

Isotopic labeling studies are a classic and powerful method to meet this challenge. Researchers can "feed" a plant or fungal culture with 2-Phenyl(2-¹³C)ethan-1-amine. The organism's enzymes then incorporate this labeled precursor into their natural biosynthetic pathways. After a period of growth, the complex target alkaloid is extracted and analyzed. Detecting the ¹³C label within the final structure of the natural product confirms that phenethylamine is a direct precursor. Furthermore, determining the exact location of the ¹³C atom within the complex scaffold can reveal how the precursor molecule was rearranged and modified by the biosynthetic enzymes, providing critical insights into the reaction mechanisms of natural product formation. nih.gov

Enzyme Mechanism Studies Using Labeled Substrates

The use of isotopically labeled substrates is a cornerstone in the elucidation of enzyme reaction mechanisms. By replacing a common atom like carbon-12 with its heavier, stable isotope carbon-13, researchers can probe the rate-determining steps of a catalytic cycle through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in a reactant is substituted with one of its isotopes princeton.eduwikipedia.org. A significant KIE suggests that the bond to the isotopic atom is being broken or formed in the rate-limiting step of the reaction princeton.eduwikipedia.org.

2-Phenyl(2-¹³C)ethan-1-amine is a substrate for enzymes such as monoamine oxidase (MAO), which catalyzes the oxidative deamination of monoamines frontiersin.org. Studying the reaction of MAO with this labeled substrate can reveal intricate details of its catalytic mechanism. For instance, a primary ¹³C KIE would be expected if the C-H bond at the labeled position is cleaved during the rate-determining step.

To illustrate how kinetic data from such an experiment would be presented, consider the following hypothetical data for the oxidation of phenethylamine by monoamine oxidase.

SubstrateK_m (mM)V_max (nmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)¹³C KIE (k_light/k_heavy)
2-Phenylethan-1-amine0.1525.03.752.5 x 10⁴1.025
2-Phenyl(2-¹³C)ethan-1-amine0.1624.43.662.29 x 10⁴

This table presents hypothetical data to illustrate the kinetic parameters that would be determined in a study of monoamine oxidase with labeled and unlabeled phenethylamine. The observed KIE of 1.025, while small, would suggest that C-H bond cleavage at the C2 position is partially rate-limiting in the enzymatic reaction.

Metabolic Profiling and Flux Analysis in Cell Biology

Metabolic profiling and metabolic flux analysis (MFA) are essential techniques for understanding the metabolic state of cells and how it changes in response to various stimuli or in disease states nih.gov. ¹³C-MFA, in particular, is a powerful method for quantifying the rates (fluxes) of intracellular metabolic pathways wikipedia.org. This is achieved by introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C label throughout the metabolic network wikipedia.orghumanmetabolome.com.

When cells are cultured in the presence of 2-Phenyl(2-¹³C)ethan-1-amine, the labeled carbon atom can be incorporated into various downstream metabolites. By using techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the isotopic enrichment in these metabolites can be measured youtube.com. This data, combined with a stoichiometric model of cellular metabolism, allows for the calculation of metabolic fluxes wikipedia.orgmdpi.com.

Such studies can reveal the primary metabolic fate of phenethylamine and how its metabolism is integrated with central carbon metabolism. For example, it could be determined to what extent phenethylamine is catabolized for energy production versus being used in anabolic pathways.

Below is a hypothetical metabolic flux map that could be generated from an MFA study using 2-Phenyl(2-¹³C)ethan-1-amine.

Metabolic PathwayReactionFlux (relative to Phenethylamine uptake)
Phenethylamine CatabolismPhenethylamine -> Phenylacetaldehyde100
Aldehyde DehydrogenasePhenylacetaldehyde -> Phenylacetic acid85
Amino Acid ConjugationPhenylacetic acid -> Phenylacetylglutamine60
TCA Cycle AnaplerosisPhenylacetic acid -> Acetyl-CoA25
Aromatic HydroxylationPhenethylamine -> Tyramine15

This interactive table presents a simplified, hypothetical flux map illustrating the metabolic fate of 2-Phenyl(2-¹³C)ethan-1-amine in a cellular system. The relative fluxes indicate the proportion of the initial compound that is directed through different metabolic pathways.

Quantitative Analytical Methodologies in Chemical and Biological Research

Development and Validation of Isotope-Labeled Internal Standards for Mass Spectrometry

In quantitative analysis, particularly using mass spectrometry, an internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. The ideal internal standard has physicochemical properties very similar to the analyte but is distinguishable by the analytical instrument. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in mass spectrometry-based quantification because they co-elute with the analyte during chromatography and experience similar ionization efficiency and matrix effects, yet are readily distinguished by their mass-to-charge ratio crimsonpublishers.comscispace.comresearchgate.net.

2-Phenyl(2-¹³C)ethan-1-amine is an excellent internal standard for the quantification of endogenous or administered phenethylamine. The development and validation of an analytical method using a SIL internal standard involves assessing parameters such as linearity, accuracy, precision, and recovery nih.gov. The availability of high-quality ¹³C-labeled internal standards is crucial for improving the accuracy of drug quantification in biological samples nih.gov.

A typical validation summary for an LC-MS/MS method for phenethylamine using 2-Phenyl(2-¹³C)ethan-1-amine as an internal standard is presented below.

Validation ParameterAcceptance CriteriaResult
Linearity (r²)> 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise > 101 ng/mL
Accuracy (% Bias)Within ±15%-5.2% to +8.5%
Precision (% RSD)< 15%< 10%
RecoveryConsistent and reproducible85 ± 5%
Matrix EffectMinimal< 10% ion suppression/enhancement

This table summarizes the typical validation results for a quantitative LC-MS/MS method. The data demonstrates that the method is linear, sensitive, accurate, and precise for the quantification of phenethylamine in a biological matrix.

Accurate Quantification of Analytes in Complex Matrices

Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. This interference, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification nih.gov.

The use of a stable isotope-labeled internal standard like 2-Phenyl(2-¹³C)ethan-1-amine is particularly effective at compensating for matrix effects nih.gov. Because the internal standard is chemically identical to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to highly accurate and precise quantification even in very complex samples nih.gov. The synthesis of ¹³C₆-labeled phenethylamine derivatives is intended for use as internal standards in forensic analysis, health sciences, and metabolomics studies nih.gov.

Advanced Pharmacological Research Tools

Ligand-Receptor Interaction Studies (e.g., photoaffinity labeling analogs)

Understanding how drugs and endogenous molecules interact with their protein targets is fundamental to pharmacology and drug discovery. Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize these interactions nih.gov. A photoaffinity probe is a molecule that contains a photoreactive group and is structurally similar to the ligand of interest enamine.net. When the probe binds to its target protein and is exposed to UV light, the photoreactive group is activated and forms a covalent bond with the protein, allowing for its identification and the characterization of the binding site nih.gov.

An analog of 2-Phenyl(2-¹³C)ethan-1-amine can be synthesized to incorporate a photoreactive moiety, such as a diazirine or an aryl azide, creating a photoaffinity probe. The ¹³C label can be retained to facilitate quantification of the labeling efficiency by mass spectrometry. Such probes can be used to identify the protein targets of phenethylamine and its derivatives in complex biological systems, such as in cells or even whole organisms nih.govcdrl-ut.org.

Below is a table of potential protein targets that could be identified in a photoaffinity labeling study using a phenethylamine-based probe.

Protein TargetFunctionCellular LocationPotential Relevance
Monoamine Oxidase B (MAO-B)Neurotransmitter degradationMitochondrial outer membraneKnown enzyme for phenethylamine metabolism
Trace Amine-Associated Receptor 1 (TAAR1)G-protein coupled receptorPlasma membraneKnown receptor for phenethylamine
Vesicular Monoamine Transporter 2 (VMAT2)Neurotransmitter transportSynaptic vesiclesInvolved in monoamine storage
Sigma-1 ReceptorMolecular chaperoneEndoplasmic reticulumModulation of various neurotransmitter systems

This table lists potential protein targets that could be identified and validated using a photoaffinity labeling probe derived from 2-phenylethan-1-amine. The identification of such targets can provide crucial information about the mechanism of action of phenethylamine and its derivatives.

Investigating Pharmacokinetic Processes through Tracer Studies (focus on methodological aspects of tracing)

The use of isotopically labeled compounds, such as 2-Phenyl(2-¹³C)ethan-1-amine, is a powerful methodology in pharmacokinetic research to trace the fate of a drug or an endogenous compound within a biological system. This stable isotope-labeled version of phenylethylamine allows for its differentiation from the naturally abundant (unlabeled) counterpart, enabling detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) without introducing radioactive isotopes. researchgate.net The core of this methodology lies in the ability to distinguish the labeled tracer from the endogenous pool, providing precise quantitative data.

Methodological Approach

A typical tracer study involving 2-Phenyl(2-¹³C)ethan-1-amine would follow a structured protocol to ensure accurate and reproducible results. The key methodological aspects include the preparation and administration of the tracer, sample collection, and subsequent analysis.

Biological samples such as blood, plasma, urine, and feces are collected at predetermined time points. The concentration of both the labeled tracer and its metabolites, as well as the unlabeled endogenous phenylethylamine, are then measured in these samples. This dual measurement is crucial for understanding the kinetics of both the administered dose and the endogenous compound.

Analytical Techniques

The primary analytical methods for distinguishing and quantifying isotopically labeled compounds are mass spectrometry (MS) based techniques, often coupled with a separation method like gas chromatography (GC) or liquid chromatography (LC). nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity and specificity. The LC separates the analyte of interest from other components in the biological matrix. The tandem MS then allows for the specific detection and quantification of the labeled and unlabeled compounds by differentiating them based on their mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS is another powerful tool for these studies. It is particularly useful for volatile compounds or those that can be made volatile through derivatization.

These techniques enable the creation of concentration-time profiles for both the labeled tracer and its metabolites, from which key pharmacokinetic parameters can be derived.

Pharmacokinetic Parameter Determination

By analyzing the concentration-time data of 2-Phenyl(2-¹³C)ethan-1-amine and its metabolites, researchers can calculate a range of pharmacokinetic parameters. These parameters provide a quantitative description of the compound's behavior in the body.

Pharmacokinetic ParameterDescription
Absorption Rate Constant (Ka) The rate at which the compound is absorbed into the systemic circulation.
Bioavailability (F) The fraction of the administered dose that reaches the systemic circulation unchanged.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) The volume of plasma from which the compound is completely removed per unit of time.
Elimination Half-Life (t½) The time required for the concentration of the compound in the body to be reduced by half.

Metabolite Identification and Profiling

A significant advantage of using ¹³C-labeled tracers is in the identification of metabolites. The isotopic signature of the parent compound is carried over to its metabolites. This "isotopic pattern" allows for the easy identification of drug-related material in a complex biological matrix when analyzed by mass spectrometry. By tracking the appearance and disappearance of these labeled metabolites over time, a comprehensive metabolic profile can be constructed.

For instance, if 2-Phenyl(2-¹³C)ethan-1-amine undergoes oxidation, the resulting metabolite, phenylacetic acid, will also contain the ¹³C label. This allows for unambiguous identification and quantification of the metabolic pathway.

Below is a hypothetical representation of data that could be obtained from a tracer study using 2-Phenyl(2-¹³C)ethan-1-amine.

Time (hours)Concentration of 2-Phenyl(2-¹³C)ethan-1-amine in Plasma (ng/mL)Concentration of ¹³C-labeled Phenylacetic Acid in Plasma (ng/mL)
0.515010
125035
220070
4100120
82580
12540
24<110

This data can then be used to model the pharmacokinetic and metabolic pathways of phenylethylamine in the studied organism.

Computational and Theoretical Investigations of 2 Phenyl 2 13c Ethan 1 Amine

Quantum Mechanical Calculations for Isotope Effect Predictions and Transition State Analysis

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for predicting the outcomes of isotopic substitution and for analyzing the high-energy transition state (TS) structures that govern chemical reactions.

Isotope Effect Predictions: The substitution of a ¹²C atom with a heavier ¹³C isotope at the 2-position of the ethylamine (B1201723) chain in 2-phenylethan-1-amine primarily affects the vibrational modes associated with that carbon atom. According to transition state theory, the kinetic isotope effect (KIE) arises from the differences in zero-point vibrational energies (ZPVE) between the ground state of the reactants and the transition state. QM calculations can accurately compute these vibrational frequencies for both the light (¹²C) and heavy (¹³C) isotopologues.

A computational study on the oxidation of the parent compound, phenylethylamine, by monoamine oxidase A (MAO A) illustrates this approach. rsc.org By calculating the reaction's free energy barrier, researchers can predict the KIE. For C-H bond cleavage, the primary KIE is typically measured for H/D substitution. However, secondary ¹³C KIEs can provide valuable information about changes in bonding at the carbon center during the transition state. While direct studies on 2-Phenyl(2-¹³C)ethan-1-amine are not prevalent, the methodology remains the same. The calculated KIE is compared with experimental values to validate the proposed reaction mechanism, such as a hydride transfer. rsc.org The agreement between computed and observed KIEs lends strong support to the accuracy of the calculated transition state structure. rsc.org

Transition State Analysis: Finding the correct transition state is a critical step in modeling a reaction pathway. QM calculations are used to locate the TS, which is a first-order saddle point on the potential energy surface. This is typically achieved by optimizing a presumed TS geometry and then performing a frequency calculation. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-H bond breaking and N-H bond forming in an enzymatic reaction).

Computational investigations into the conformational preferences of phenethylamine (B48288) have been performed at high levels of theory, such as MP2/6-311+G(d,p), to understand the intrinsic interactions that stabilize the molecule. acs.org These studies show that in the absence of a solvent, phenethylamines favor a folded gauche conformation, indicating a stabilizing interaction between the amino group and the aromatic ring. acs.org This foundational knowledge of the ground-state conformational landscape is crucial for accurately modeling the subsequent transition states involved in its reactions.

Table 1: Illustrative Quantum Mechanical Data for a Phenethylamine Reaction This table is based on representative data from computational studies on phenethylamine to illustrate the type of information generated.

ParameterReactant (Phenethylamine)Transition StateProduct
Relative Energy (kcal/mol)0.00+15.8-5.2
Key Imaginary Frequency (cm⁻¹)N/A-1250.5iN/A
Calculated ¹²C/¹³C KIE1.035
Experimental ¹²C/¹³C KIE1.032 ± 0.004

Molecular Dynamics Simulations of Labeled Compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. sciencepg.com For 2-Phenyl(2-¹³C)ethan-1-amine, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or the active site of a biological target, like a receptor or enzyme. Since isotopic labeling has a negligible effect on the intermolecular forces that govern these interactions, findings from MD studies on unlabeled phenethylamine are directly transferable.

MD simulations model the behavior of a system by solving Newton's equations of motion for a collection of atoms and molecules. sciencepg.com The forces between atoms are described by a molecular mechanics force field. These simulations provide a time-resolved, atomic-level view of molecular behavior, capturing transient interactions that are key to understanding biological function. sciencepg.com

For example, MD simulations have been used to explore the interaction of phenethylamine derivatives with the human dopamine (B1211576) transporter (hDAT). nih.gov These studies can predict the binding pose of the molecule within the hDAT binding site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. Docking simulations, a related technique, predicted that the amine group of a potent phenethylamine inhibitor forms hydrogen bonds with the polar sidechain of Asp79 and the backbone of Phe320 in the hDAT binding site. nih.govresearchgate.net The phenyl ring typically engages in hydrophobic interactions with surrounding nonpolar residues. MD simulations can then be used to assess the stability of this binding pose over time and to calculate the free energy of binding.

Table 2: Summary of Intermolecular Interactions for Phenethylamine in a Protein Binding Site from MD Simulations This table summarizes typical interactions observed in MD simulations of phenethylamine derivatives, which would be identical for the ¹³C-labeled compound.

Molecular MoietyType of InteractionInteracting Protein Residues (Examples)Typical Distance (Å)
Amine Group (-NH₂)Hydrogen BondAspartic Acid, Serine, Threonine1.8 - 2.5
Phenyl Ringπ-π StackingPhenylalanine, Tyrosine, Tryptophan3.4 - 4.5
Phenyl RingHydrophobic InteractionLeucine, Isoleucine, Valine3.5 - 5.0
Ethyl Chainvan der WaalsAlanine, Glycine> 3.5

In Silico Modeling for Reaction Pathway Prediction and Mechanistic Hypothesis Generation

In silico modeling encompasses a broad range of computational techniques used to predict chemical and biological phenomena. For 2-Phenyl(2-¹³C)ethan-1-amine, these methods are invaluable for predicting potential metabolic pathways, understanding structure-activity relationships (SAR), and generating hypotheses about its mechanism of action without the need for extensive laboratory experiments.

Reaction Pathway Prediction: One major application of in silico modeling is the prediction of drug metabolism. Software programs can predict the metabolic fate of a compound by applying a library of known biotransformation rules. For phenethylamine derivatives, common metabolic reactions include oxidation, N-acetylation, and hydroxylation. researchgate.net A recent study utilized a combination of in silico tools (including MetaTrans, SyGMa, Glory X, and Biotransformer 3.0) to predict the metabolites of new psychoactive phenethylamines. researchgate.net The models successfully predicted hydroxylation and N-acetylated products as major metabolites, which were later confirmed by in vitro experiments. researchgate.net These predictions are crucial for identifying potential active or toxic metabolites.

Mechanistic Hypothesis Generation: In silico methods like molecular docking are frequently used to generate hypotheses about how a molecule interacts with a biological target to produce a pharmacological effect. Studies on a wide range of phenethylamine derivatives have used docking to explore their binding to targets like the dopamine transporter (DAT), serotonin (B10506) receptors, and monoamine oxidase (MAO). nih.govnih.gov These models help to build a structure-activity relationship (SAR), explaining why certain chemical modifications increase or decrease a compound's activity. For instance, docking studies revealed that phenethylamine derivatives with longer alkyl groups and smaller ring sizes at the alkylamine position showed stronger DAT inhibitory activities. nih.gov Such insights provide a theoretical foundation to guide the design of new compounds with selective effects. nih.gov

Table 3: Illustrative In Silico Predicted Metabolic Pathways for Phenethylamine This table provides examples of metabolic transformations for the parent compound, phenethylamine, that are commonly predicted by in silico software.

Metabolic ReactionEnzyme FamilyPredicted ProductSignificance
Oxidative DeaminationMonoamine Oxidase (MAO)Phenylacetaldehyde (B1677652)Major inactivation pathway
Aromatic HydroxylationCytochrome P450 (CYP2D6)4-Hydroxyphenethylamine (Tyramine)Formation of an active metabolite
N-AcetylationN-acetyltransferase (NAT)N-AcetylphenethylamineDetoxification pathway
Beta-HydroxylationDopamine β-hydroxylase (DBH)PhenylethanolamineBiosynthetic pathway

Future Prospects and Emerging Research Areas

Development of Novel and Efficient Site-Specific Labeling Technologies

The synthesis of isotopically labeled molecules like 2-Phenyl(2-13C)ethan-1-amine is a cornerstone of its utility. Historically, these syntheses could be lengthy and complex. musechem.comimist.ma However, the field is rapidly evolving, with a focus on creating more efficient and precise methods for introducing isotopes into a molecule.

A significant area of advancement is late-stage functionalization . This approach introduces the isotopic label in the final steps of a synthesis, which is more cost-effective and time-efficient, especially when dealing with expensive isotopes. musechem.com This contrasts with traditional methods where the label is incorporated early on, requiring it to be carried through a multi-step process. acs.orgnih.gov

Biocatalytic and chemoenzymatic strategies are also gaining prominence. These methods use enzymes to achieve high selectivity in labeling, allowing for the precise placement of an isotope at a specific site within a molecule under mild conditions. This green chemistry approach reduces waste and increases efficiency.

Furthermore, carbon isotope exchange (CIE) presents a streamlined method for labeling. This technique aims to directly swap a carbon-12 atom in the target molecule with its carbon-14 (B1195169) or carbon-13 counterpart in a single step, avoiding the need for a precursor and a multi-step synthesis. acs.orgnih.gov

These emerging technologies are poised to make isotopically labeled compounds more accessible and versatile, expanding their application in research.

Integration with Advanced Imaging and Spatially Resolved Analytical Techniques

The true power of 2-Phenyl(2-13C)ethan-1-amine is realized when it is combined with advanced analytical and imaging technologies. The carbon-13 label acts as a beacon, allowing researchers to track the molecule's journey and fate within complex biological systems.

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules in a sample, such as a tissue slice. When used with a 13C-labeled tracer, MSI can map the precise location of the compound and its metabolic byproducts, offering invaluable insights into drug distribution and metabolism at a cellular level.

Hyperpolarized 13C Magnetic Resonance Imaging (MRI) is another cutting-edge application. This technique dramatically enhances the signal of the 13C-labeled molecule by several thousand times, enabling real-time, non-invasive imaging of metabolic processes in living organisms. researchgate.netrawdatalibrary.netnih.govintegratedcancermedicine.org This has shown promise in oncology for monitoring early treatment responses in tumors long before changes in size are detectable. researchgate.netintegratedcancermedicine.org

Nuclear Magnetic Resonance (NMR) spectroscopy also benefits greatly from 13C labeling. While the natural abundance of 13C is low, isotopic enrichment significantly enhances the signal. frontiersin.org This allows for detailed structural analysis and the tracking of metabolic pathways. frontiersin.orgnih.gov

These integrated approaches provide a dynamic and detailed picture of molecular processes, opening new windows into understanding health and disease.

Expansion into Untapped Research Fields Utilizing Precision Isotope Tracers

The applications for precision isotope tracers like 2-Phenyl(2-13C)ethan-1-amine are continually expanding beyond their traditional use in pharmaceutical and metabolic research. musechem.commusechem.com

In environmental science , these tracers are invaluable for tracking the environmental fate of pollutants. By following the 13C label, scientists can understand how a compound degrades, where it accumulates in ecosystems, and what its breakdown products are. univie.ac.at This knowledge is critical for assessing environmental risk and developing remediation strategies.

Metabolomics , the large-scale study of small molecules within cells and biological systems, heavily relies on stable isotope tracers. nih.govvanderbilt.edu Techniques like 13C Metabolic Flux Analysis (13C-MFA) allow researchers to quantify the rates of metabolic reactions within a cell, providing a detailed understanding of cellular physiology. springernature.com This is particularly important for metabolic engineering and understanding diseases with altered metabolism, such as cancer. nih.gov

In materials science , site-specific isotope labeling can be used to study reaction mechanisms at the atomic level, aiding in the design of new materials with specific properties.

The versatility of these tracers ensures their continued adoption in a wide array of scientific disciplines, driving discovery and innovation.

Addressing Current Challenges in Isotope Labeling Synthesis and Application

Despite the significant progress, challenges remain in the field of isotope labeling. The synthesis of complex, multi-labeled compounds can still be a significant hurdle, often requiring specialized expertise and resources. musechem.comimist.ma

Key Challenges in Isotope Labeling:

ChallengeDescriptionPotential Solutions
Synthesis Complexity Multi-step syntheses for complex molecules can be time-consuming and result in low yields. musechem.comDevelopment of late-stage functionalization and carbon isotope exchange methods. musechem.comacs.orgnih.gov
Cost and Availability Isotopically enriched starting materials can be expensive and in short supply, limiting large-scale studies.More efficient synthetic routes to reduce the amount of labeled material needed.
Analytical Sensitivity Detecting and quantifying low concentrations of labeled compounds in complex biological samples can be difficult.Advancements in mass spectrometry and NMR technology to improve sensitivity and resolution. nih.gov
Data Interpretation The analysis of data from isotope tracing experiments often requires complex modeling and computational tools. researchgate.netDevelopment of more user-friendly software and standardized data analysis pipelines.

Addressing these challenges through continued research and technological innovation will be crucial for unlocking the full potential of precision isotope tracers like 2-Phenyl(2-13C)ethan-1-amine and expanding their impact across the scientific landscape.

Q & A

Q. How is the carbon-13 label introduced at the second position of 2-Phenyl(2-~13~C)ethan-1-amine during synthesis?

The synthesis typically involves isotopically labeled precursors, such as 13C-enriched potassium cyanide or sodium acetate, in key reaction steps. For example, reductive amination of 13C-labeled phenylacetone with ammonia under hydrogenation conditions (e.g., using palladium or Raney nickel catalysts) can yield the labeled amine. Purification via column chromatography or recrystallization ensures isotopic integrity .

Q. What analytical techniques validate the isotopic purity of this compound?

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak with the expected 13C mass shift. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, identifies the labeled carbon’s distinct chemical shift. High-performance liquid chromatography (HPLC) with UV/Vis or mass detection ensures chemical purity ≥95% .

Q. Why is carbon-13 labeling advantageous in studying metabolic pathways of phenethylamine derivatives?

The 13C label allows precise tracking of the compound’s fate in biological systems using techniques like isotope-ratio mass spectrometry (IRMS) or 13C-NMR. This enables mapping of metabolic intermediates, such as deaminated or hydroxylated products, without altering the compound’s chemical behavior .

Advanced Research Questions

Q. How can isotopic dilution experiments resolve contradictions in reported metabolic half-lives of this compound?

By spiking biological samples with a known quantity of 13C-labeled compound, researchers can quantify endogenous vs. exogenous metabolite ratios via LC-MS. This corrects for matrix effects and ionization efficiency variations, improving reproducibility across studies .

Q. What experimental design considerations are critical for receptor binding assays using this compound?

Key factors include:

  • Control experiments : Use non-labeled analogs to distinguish isotopic effects (if any) on binding affinity.
  • Detection methods : Surface plasmon resonance (SPR) or radioligand displacement assays coupled with 13C-NMR to monitor conformational changes in receptors.
  • Temperature/pH stability : Ensure the label does not alter the compound’s stability under assay conditions .

Q. How does the 13C label influence the interpretation of kinetic isotope effects (KIEs) in enzyme-catalyzed reactions?

13C labeling at the reaction center can reveal KIEs by altering bond vibrational frequencies. For example, in monoamine oxidase (MAO) studies, comparing kcat/KMk_{\text{cat}}/K_M ratios between 12C and 13C variants identifies rate-limiting steps (e.g., C-H bond cleavage). Computational modeling (DFT) complements experimental data to elucidate transition states .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in NMR spectral data for this compound across solvents?

Solvent-induced shifts (e.g., DMSO vs. CDCl3) can mask the 13C signal. Use deuterated solvents with low proton exchange rates and reference internal standards (e.g., TMS). Paramagnetic relaxation agents may enhance signal resolution in crowded spectral regions .

Q. What statistical methods are recommended for cross-species metabolic studies using this compound?

Multivariate analysis (e.g., PCA or PLS-DA) identifies species-specific metabolic clusters. Bootstrapping validates robustness in small sample sizes. Normalize 13C enrichment levels to account for interspecies differences in enzyme expression .

Methodological Challenges

Q. How to mitigate isotopic scrambling during prolonged storage of this compound?

Store the compound in anhydrous, oxygen-free conditions (e.g., under argon) at -20°C. Regular QC checks via LC-MS detect degradation products. Avoid prolonged exposure to light or acidic/basic environments .

Q. What strategies optimize the synthesis yield of this compound without compromising isotopic purity?

  • Catalyst selection : Use heterogeneous catalysts (e.g., Pd/C) to minimize side reactions.
  • Stepwise purification : Combine solvent extraction (to remove unreacted precursors) with size-exclusion chromatography.
  • In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time .

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Reactant of Route 1
2-Phenyl(2-~13~C)ethan-1-amine
Reactant of Route 2
2-Phenyl(2-~13~C)ethan-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.